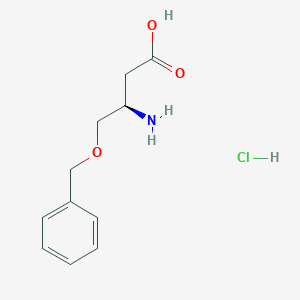

(R)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-3-Amino-4-(benzyloxy)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a benzyloxy group, and a butanoic acid backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-(benzyloxy)butanoic acid hydrochloride typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps

Biologische Aktivität

(R)-3-Amino-4-(benzyloxy)butanoic acid hydrochloride, also known as a derivative of amino acids, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C11H16ClN O3

- CAS Number: 2225127-07-9

The compound features a benzyloxy group, which enhances its lipophilicity and biological activity. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

- Receptor Binding: The compound may act as an agonist or antagonist for certain neurotransmitter receptors, influencing signal transduction pathways.

- Enzyme Inhibition: It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like metabolic disorders.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Neuroprotective Effects:

A study evaluated the neuroprotective properties of this compound in models of neurodegeneration. The results indicated a significant reduction in neuronal apoptosis and inflammation markers, suggesting its potential use in treating neurodegenerative diseases. -

Enzyme Inhibition:

Research focused on the compound's ability to inhibit specific enzymes involved in the metabolism of neurotransmitters. This inhibition was linked to enhanced synaptic function and improved cognitive outcomes in animal models. -

Antioxidant Properties:

The compound demonstrated significant antioxidant activity in vitro, effectively scavenging free radicals and reducing oxidative stress markers. This property is crucial for its potential therapeutic applications in age-related diseases.

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-phenylmethoxybutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZBAGCTULPTPV-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.